Product packaging for Methyl 3-methylbenzoate(Cat. No.:CAS No. 99-36-5)

Methyl 3-methylbenzoate

Cat. No.: B1205846
CAS No.: 99-36-5
M. Wt: 150.17 g/mol
InChI Key: CPXCDEMFNPKOEF-UHFFFAOYSA-N
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Description

Methyl 3-methylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69227. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B1205846 Methyl 3-methylbenzoate CAS No. 99-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methylbenzoate
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InChI

InChI=1S/C9H10O2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-6H,1-2H3
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InChI Key

CPXCDEMFNPKOEF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC
Source PubChem
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID2059196
Record name Benzoic acid, 3-methyl-, methyl ester
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Molecular Weight

150.17 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl 3-toluate
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Vapor Pressure

0.16 [mmHg]
Record name Methyl 3-toluate
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CAS No.

99-36-5
Record name Benzoic acid, 3-methyl-, methyl ester
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Significance in Contemporary Chemical Science

Methyl 3-methylbenzoate (B1238549) and its related compounds are significant in several areas of modern chemical science. It serves as a key intermediate in the synthesis of more complex molecules. For instance, it is used in the preparation of methyl 3-methylcyclohexanecarboxylate through hydrogenation. chemicalbook.com In analytical chemistry, it functions as an internal standard for the gas chromatographic analysis of valproic acid in serum. chemicalbook.com

The anaerobic degradation of 3-methylbenzoate is a notable area of research. In the β-proteobacterium Azoarcus sp. CIB, a specific gene cluster, termed the mbd (B1208404) cluster, is responsible for this degradation. nih.gov This metabolic pathway involves the activation of 3-methylbenzoate to 3-methylbenzoyl-CoA, a reaction catalyzed by 3-methylbenzoate-CoA ligase. nih.gov The transcriptional regulation of these genes is tightly controlled, highlighting the specialized nature of this catabolic pathway. nih.gov

Furthermore, benzoate (B1203000) esters, the class of compounds to which methyl 3-methylbenzoate belongs, are studied for their biological and chemical stability. The hydrolytic stability of various benzoate esters, including methyl benzoate, has been investigated in rat plasma and liver microsomes, revealing differences in metabolic rates based on the ester's structure. nih.gov Such studies are crucial for understanding the pharmacokinetics of ester-containing drugs.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC9H10O2
Molecular Weight150.18 g/mol
AppearanceColorless to Almost Colorless Clear Liquid
Solubility in WaterInsoluble
IUPAC NameThis compound

This data is compiled from BOC Sciences.

Historical Context of Research Investigations on Benzoate Esters

The study of benzoate (B1203000) esters dates back to early investigations into organic synthesis and reaction mechanisms. The formation of methyl benzoate through the condensation of methanol (B129727) and benzoic acid in the presence of a strong acid is a classic example of esterification. wikipedia.orgatamanchemicals.com Historically, research on benzoate esters has been foundational to understanding the reactivity of the ester functional group and the aromatic ring. atamanchemicals.com

Investigations into the hydrolysis of benzoate esters have provided key insights into reaction kinetics and mechanisms. nih.gov For example, the hydrolysis of benzoate esters by enzymes like carboxypeptidase A has been a subject of study to understand enzyme specificity and catalytic mechanisms. cdnsciencepub.com These studies have revealed that only the L-enantiomers of certain substituted benzoate esters are hydrolyzed by this enzyme. cdnsciencepub.com

The production and use of benzoic acid and its derivatives, including benzoate esters like methyl benzoate, have been documented for industrial applications for many decades. who.int Initially, a significant portion of benzoic acid was used for the production of phenol (B47542) and caprolactam. who.int Over time, applications have expanded to include the production of plasticizers, and improvements in alkyd resins for paints and coatings. who.int

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Aminolysis of Methyl Benzoate (B1203000)

The aminolysis of esters, a fundamental reaction in organic chemistry, is a key pathway for forming amide bonds, which are crucial in biological systems like peptides and proteins. acs.org Computational studies, employing density functional theory (DFT) and ab initio methods, have been instrumental in elucidating the mechanistic pathways of the reaction between methyl benzoate and ammonia (B1221849). nih.govacs.org

Theoretical examinations of the aminolysis of methyl benzoate have explored both concerted and neutral stepwise mechanistic pathways. nih.govacs.org In the concerted mechanism, the nucleophilic attack by ammonia and the departure of the methoxy (B1213986) group occur in a single transition state. The stepwise mechanism, conversely, involves the formation of a tetrahedral intermediate. acs.orgscielo.br

Computational results indicate that both the concerted and the neutral stepwise pathways for the aminolysis of methyl benzoate with ammonia have similar activation energies. nih.govacs.org This suggests that both routes are plausible. Further studies on the aminolysis of a series of para-substituted phenyl acetates have shown that the initial nucleophilic attack is the rate-determining stage of the reaction. researchgate.net

The general base-catalyzed version of this reaction was also investigated, revealing that catalysis leads to significant energy savings. nih.govacs.org In this catalyzed scenario, the stepwise mechanism is predicted to be the more favorable pathway. nih.govacs.org

The role of a catalyst, such as a second molecule of ammonia or a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial in facilitating the aminolysis of methyl benzoate. nih.govscielo.br The structure of the transition states indicates that the catalyst's primary role is to assist in the proton-transfer processes. nih.govacs.org

In the uncatalyzed reaction, the transition states involve proton transfers. acs.org However, the presence of a general base catalyst significantly lowers the energy barrier by facilitating these proton transfers. acs.org For the general base-catalyzed aminolysis, the stepwise mechanism exhibits a notably lower activation barrier (23 kcal/mol) compared to the concerted pathway (33 kcal/mol). acs.org The catalytic effect of DBU has been demonstrated to make the aminolysis of methyl benzoate faster, providing slightly better yields. scielo.brscielo.br

Electrostatic potentials at the atomic centers of the ester functionality play a significant role in determining the reactivity of esters like methyl benzoate in aminolysis. nih.govacs.org A comparison of the aminolysis energetics for methyl benzoate and methyl formate (B1220265) reveals that the reaction is more favorable for the aliphatic ester, methyl formate. nih.gov This difference in reactivity is explained by the electrostatic potential values at the atoms of the ester group. nih.govacs.org

Specifically, the electrostatic potential at the carbonyl carbon atom provides an excellent descriptor of reactivity, correlating well with both theoretical barrier heights and experimental rate constants. researchgate.net This highlights the importance of the initial electrostatic interaction between the nucleophile and the ester in dictating the reaction's course and rate.

Electronic Effects in Electrophilic Aromatic Substitution (e.g., Nitration)

The methyl ester group (-COOCH₃) of methyl benzoate significantly influences the outcome of electrophilic aromatic substitution reactions, such as nitration. This influence manifests in two ways: by affecting the reactivity of the benzene (B151609) ring and by directing the incoming electrophile to a specific position. praxilabs.com

The carbonyl carbon of the ester group has a partial positive charge, which deactivates the aromatic ring towards electrophilic attack. praxilabs.com This electron-withdrawing nature makes the benzene ring less electron-rich and therefore less reactive compared to benzene itself. mnstate.eduminia.edu.eg

In the case of nitration, the -COOCH₃ group is a meta-director. praxilabs.comissr.edu.kh This means it directs the incoming nitronium ion (NO₂⁺) to the meta-position (carbon-3) on the benzene ring. praxilabs.comyoutube.com While small amounts of the ortho and para isomers are formed, the meta-isomer, methyl 3-nitrobenzoate, is the major product. issr.edu.kh The directing effect is a result of the relative stability of the carbocation intermediates (arenium ions) formed during the reaction. ukessays.com The intermediate for meta-substitution is more stable than those for ortho and para substitution because in the latter, one of the resonance structures would place a positive charge directly adjacent to the electron-withdrawing ester group, which is highly unfavorable. minia.edu.eg

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion. praxilabs.comaiinmr.com To prevent dinitration, which can occur due to the strong electrophile, the reaction is often kept in an ice bath. praxilabs.com

Catalytic Reaction Dynamics in Ester Synthesis

The synthesis of methyl 3-methylbenzoate (B1238549) is typically achieved through the esterification of 3-methylbenzoic acid with methanol (B129727), a reaction often facilitated by a catalyst. mdpi.com Various catalytic systems have been developed to improve the efficiency and selectivity of this and similar esterification reactions.

Solid acid catalysts, such as those based on iron-supported zirconium/titanium, have shown to be effective for synthesizing methyl benzoate compounds. mdpi.com For instance, a catalyst with an iron/zirconium/titanium molar ratio of 2:1:1 demonstrated optimal catalytic effects. mdpi.com In a study using a Zr/Ti solid acid catalyst, the yield for methyl 3-methylbenzoate was 85.1%. mdpi.com The position of the substituent on the benzoic acid ring was found to affect the ester yield, with para-substituted benzoic acids generally giving higher yields than their meta- and ortho-counterparts, indicating an influence of steric effects. mdpi.commdpi.com

Another catalytic approach involves the use of N-bromosuccinimide (NBS) in substoichiometric amounts. mdpi.com The esterification of 3-methylbenzoic acid with methanol at 70 °C using 7 mol% of NBS resulted in a 90% yield of this compound. mdpi.com

Enzyme-catalyzed synthesis offers a green alternative. The direct esterification of benzoic acid with methanol has been achieved with good yields using Candida rugosa lipase (B570770) powder in a heterogeneous medium. nih.gov The kinetics of this enzymatic reaction are influenced by factors such as substrate concentration, water content, and the solvent system. For example, methanol concentrations above 90 mM were found to inhibit the enzyme, an effect that could be partially overcome by increasing the benzoic acid concentration. nih.gov

The table below summarizes the yield of this compound under different catalytic conditions.

CatalystReactantsTemperature (°C)Yield (%)
Zr/Ti Solid Acid3-methylbenzoic acid, Methanol-85.1 mdpi.com
N-bromosuccinimide (NBS)3-methylbenzoic acid, Methanol7090 mdpi.com

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Methyl 3-Methylbenzoate (B1238549)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of methyl 3-methylbenzoate. By mapping the magnetic environments of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, NMR provides definitive evidence of the compound's molecular framework, including the substitution pattern of the aromatic ring and the presence of the methyl ester group.

The ¹H NMR spectrum of this compound provides specific information about the number of distinct protons, their chemical environment, and their proximity to other protons. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the spectrum displays characteristic signals corresponding to the aromatic protons and the two methyl groups.

Research findings have characterized the proton signals as follows: A singlet appearing at approximately 3.81 ppm is assigned to the three protons of the ester's methoxy (B1213986) group (-OCH₃). nist.gov A second singlet, corresponding to the three protons of the methyl group attached to the aromatic ring (Ar-CH₃), is observed at around 2.57 ppm. nist.gov The aromatic protons, due to their different positions on the meta-substituted ring, exhibit complex splitting patterns (multiplets) in the downfield region, typically between 7.18 and 7.88 ppm. nist.gov Specifically, a doublet of doublets can be observed around 7.88 ppm, and a triplet of doublets at 7.33 ppm, with further multiplets between 7.18 and 7.29 ppm, each integrating to one proton. nist.gov

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Assigned ProtonsChemical Shift (δ) in ppm (400 MHz, CDCl₃)Multiplicity
Aromatic H7.88dd, J = 8.2, 1.6 Hz
Aromatic H7.33td, J = 8.2, 1.6 Hz
Aromatic H7.29 - 7.18m
Ester Methyl (-OCH₃)3.81s
Aromatic Methyl (-CH₃)2.57s
(Data sourced from a study by MDPI nist.gov)

Complementing the proton data, ¹³C NMR spectroscopy details the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum.

In studies using a 100 MHz spectrometer and CDCl₃, the carbonyl carbon (C=O) of the ester group is identified by a signal at approximately 167.69 ppm. nist.gov The carbon of the ester's methoxy group (-OCH₃) appears at a chemical shift of about 51.49 ppm, while the ring's methyl group carbon (Ar-CH₃) is found at 21.59 ppm. nist.gov The aromatic carbons produce a series of signals in the range of 125.59 to 140.12 ppm. nist.gov The carbon atom to which the ester group is attached (C1) and the carbon bearing the methyl group (C3) are observed at 140.12 ppm and 131.84 ppm, respectively, confirming the meta-substitution pattern. nist.gov

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Assigned CarbonChemical Shift (δ) in ppm (100 MHz, CDCl₃)
Carbonyl (C=O)167.69
Aromatic C1140.12
Aromatic C131.84
Aromatic C131.59
Aromatic C130.54
Aromatic C129.45
Aromatic C125.59
Ester Methoxy (-OCH₃)51.49
Aromatic Methyl (-CH₃)21.59
(Data sourced from a study by MDPI nist.gov)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational frequencies of the molecule's bonds. acs.org For this compound, IR analysis is crucial for confirming the presence of the ester linkage and the substituted aromatic ring.

Fourier Transform Infrared (FTIR) spectroscopy is a high-resolution method for obtaining an infrared spectrum. For this compound, the FTIR spectrum provides a distinct "fingerprint." Key absorption bands include a strong C=O stretch from the ester group, typically appearing in the 1715-1730 cm⁻¹ region. spectroscopyonline.com Other significant peaks include C-O stretching vibrations between 1100-1300 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. spectroscopyonline.comresearchgate.net The presence of the methyl groups is indicated by aliphatic C-H stretching bands below 3000 cm⁻¹. researchgate.net Spectral databases confirm that FTIR data for this compound has been recorded using techniques such as neat analysis on a KBr plate. nih.gov

Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FTIR (ATR-FTIR) that is ideal for analyzing liquid samples like this compound with minimal sample preparation. acs.organton-paar.com The technique works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample. bruker.com An evanescent wave extends from the ATR crystal into the sample, where the IR radiation can be absorbed at specific frequencies corresponding to the molecule's functional groups. anton-paar.com This method is highly efficient and requires only a small amount of the compound. acs.org The resulting spectrum is largely similar to a traditional transmission spectrum, clearly showing the characteristic ester C=O and aromatic C-H and C-C bond vibrations. The availability of ATR-IR spectra for this compound has been documented in spectral libraries. nih.gov

Near-infrared (NIR) spectroscopy utilizes the electromagnetic spectrum between 800 and 2500 nm. NIR spectra consist of broad, overlapping bands that are overtones and combinations of the fundamental mid-infrared vibrations. researchgate.net While more complex to interpret than mid-IR spectra, NIR analysis can provide information on both chemical and physical properties of a sample. researchgate.net For this compound, an NIR spectrum would contain information related to the C-H bonds of the methyl and aromatic groups, as well as the carbonyl group. This technique is non-destructive and requires little to no sample preparation. researchgate.net The existence of an NIR spectrum for this compound, recorded on a BRUKER IFS 88 instrument, is noted in chemical databases. nih.gov

Vapor Phase IR Spectroscopy

Vapor phase infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing the vibrational modes of a molecule in the gaseous state. For this compound, the gas-phase IR spectrum provides characteristic absorption bands that confirm its molecular structure. nist.gov Key absorptions include those corresponding to the C-H stretching of the aromatic ring and methyl groups, the C=O stretching of the ester functional group, and the C-O stretching vibrations. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound, which serves as a benchmark for its identification. nist.gov Comparing the experimental spectrum with the reference data allows for unambiguous confirmation of the compound's identity. nist.govchemicalbook.com

Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
Ester C=O Stretch~1720
C-O Stretch~1250

Mass Spectrometry (MS) for Molecular Fragmentation and Quantitative Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. It is also a highly sensitive method for quantitative analysis. libretexts.org

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing volatile compounds like this compound. uin-alauddin.ac.id In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for each component. uin-alauddin.ac.id The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M+) corresponding to its molecular weight, and a series of fragment ions that are characteristic of its structure. nist.gov The fragmentation pattern can be predicted and analyzed to confirm the arrangement of atoms within the molecule. wisc.edu For instance, the loss of a methoxy group (-OCH3) or the entire ester group are common fragmentation pathways observed in the mass spectra of methyl benzoates. nist.govresearchgate.net

GC-MS is also a powerful tool for quantitative analysis, allowing for the determination of the concentration of this compound in a sample with high sensitivity and precision. libretexts.orgoup.com By using an internal standard, the accuracy of quantification can be significantly improved. libretexts.org This technique has been used to identify and quantify methyl benzoate (B1203000) as a volatile organic compound emitted from various sources. nih.gov

Table: Key Mass Fragments in the EI-MS of this compound

m/z (mass-to-charge ratio) Fragment Identity
150Molecular Ion [M]⁺
119[M - OCH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)

High-performance liquid chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds. tno.nl When coupled with a photodiode array (PDA) detector, HPLC can provide UV-Vis spectra of the separated components, aiding in their identification. lcms.cz For more definitive identification and structural elucidation, HPLC can be coupled with a mass spectrometer (LC-MS). tno.nl

While this compound is volatile and well-suited for GC-MS, HPLC methods can be developed for its analysis, particularly in complex matrices or for the analysis of related, less volatile compounds. researchgate.net For example, HPLC-PDA can be used to determine preservatives like parabens (which are structurally related to benzoates) in various products. researchgate.net The use of LC-MS provides even greater sensitivity and specificity, allowing for the detection and quantification of analytes at very low concentrations. mdpi.com

X-ray Crystallography for Methyl 4-amino-3-methylbenzoate (Related Structure)

The study of methyl 4-amino-3-methylbenzoate reveals key structural features that can provide insights into the molecular geometry of benzoate derivatives. researchgate.netiucr.orgepa.gov The analysis showed that the methyl and amino groups attached to the benzene (B151609) ring are coplanar with the ring. researchgate.netresearchgate.netiucr.org The crystal structure is stabilized by intermolecular hydrogen bonds, which link the molecules into chains. researchgate.netiucr.orgepa.gov Such studies are crucial for understanding intermolecular interactions and packing in the solid state.

Table: Crystallographic Data for Methyl 4-amino-3-methylbenzoate researchgate.netresearchgate.net

Parameter Value
Chemical FormulaC₉H₁₁NO₂
Molecular Weight165.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5670 (15)
b (Å)6.1080 (12)
c (Å)18.127 (4)
β (°)98.14 (3)
Volume (ų)829.4 (3)
Z4

Thermal Analysis for Metal Complexes of Benzoate Derivatives

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated. This technique is particularly useful for studying the thermal stability and decomposition of materials, including metal complexes of benzoate derivatives. mdpi.comchemmethod.comresearchgate.net

In the context of benzoate derivatives, TGA can be used to determine the temperature ranges at which different parts of a metal complex decompose. mdpi.com For instance, the TGA of a metal complex with a benzoate ligand might show distinct mass loss steps corresponding to the loss of water molecules, the decomposition of the organic ligand, and the final formation of a metal oxide. ajol.info This information is valuable for understanding the thermal stability and composition of these complexes. mdpi.combohrium.com Studies on various metal complexes have demonstrated that the decomposition often occurs in multiple steps, with the organic moieties breaking down at specific temperature ranges. mdpi.com

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermo-analytical technique that provides information about the thermal properties of a material. chemrj.org In a DTA experiment, the temperature difference between a sample and an inert reference material is measured as both are subjected to a controlled temperature program. vbcop.org Thermal events such as phase transitions or chemical reactions in the sample result in a temperature difference, which is detected and recorded as a peak in the DTA curve. chemrj.orgvbcop.org Endothermic events, such as melting or boiling, absorb heat and result in a negative peak, while exothermic events, like decomposition or oxidation, release heat and produce a positive peak. vbcop.orgfilab.fr

In the research context of this compound, DTA can be employed to determine its thermal stability, identify phase transitions, and characterize its decomposition profile. While specific DTA data for this compound is not extensively published, the expected thermal behavior can be inferred from studies on similar aromatic esters and related compounds like methyl benzoate. mdpi.comresearchgate.net

A typical DTA analysis of this compound would likely reveal several key thermal events. Initially, an endothermic peak corresponding to its boiling point would be observed. Subsequently, at higher temperatures, one or more exothermic peaks would indicate the onset and progression of thermal decomposition. synquestlabs.com The shape, size, and temperature of these peaks provide valuable information about the nature and kinetics of the thermal processes. dronacharya.info For instance, a sharp endothermic peak suggests a well-defined boiling point, indicative of a pure compound. vbcop.org

Research on the thermal behavior of metal complexes with 3-methyl benzoate has shown that decomposition can lead to the formation of metal oxides at high temperatures, a process that is tracked using techniques like DTA. ajol.info Studies on other aromatic esters have also utilized DTA to assess their thermal properties for applications such as phase change materials. mdpi.comsnf.ch

The data obtained from DTA is crucial for understanding the thermal limits of this compound, which is vital for its synthesis, purification, and storage. The information can also be used in conjunction with other analytical techniques, such as Thermogravimetric Analysis (TGA), to provide a more complete picture of the material's thermal behavior. tandfonline.com

Below is a representative data table outlining the expected thermal events for this compound based on the analysis of similar compounds.

Interactive Data Table: Expected DTA Events for this compound

Thermal EventExpected Temperature Range (°C)Peak TypeAssociated Physical/Chemical Change
Boiling200 - 220EndothermicLiquid to Gas Phase Transition
Decomposition> 350ExothermicCovalent Bond Cleavage

This table is a generalized representation. The exact temperatures and characteristics of the DTA peaks can be influenced by experimental conditions such as the heating rate and the atmosphere (e.g., inert or oxidative). dronacharya.info

Biological and Ecological Research Investigations

Repellent and Insecticidal Activities of Methyl 3-Methylbenzoate (B1238549) and Analogs

Methyl 3-methylbenzoate, a benzoate (B1203000) analog, has been a subject of scientific inquiry to determine its potential as a pest control agent. Research has focused on its effectiveness against various pests, particularly its repellent and toxic properties.

The common bed bug, Cimex lectularius, has developed resistance to many conventional insecticides, prompting research into alternative control methods. nih.gov Studies have investigated the efficacy of this compound and other analogs against this pest.

In laboratory fumigation assays, this compound demonstrated moderate insecticidal activity against adult bed bugs. oup.com At a concentration of 7.14 mg/liter in a 24-hour flask assay, it resulted in a 37% mortality rate. oup.com Further research has explored its repellent properties. In the presence of an aggregation pheromone, this compound showed repellency against C. lectularius. nih.govresearchgate.net When tested for longevity, it exhibited repellency at 24 hours post-application. mdpi.com

The insecticidal and repellent properties of this compound have been compared with other benzoate compounds to understand structure-activity relationships.

In fumigation tests against the common bed bug, this compound was found to be less effective than its parent compound, methyl benzoate, which achieved over 90% mortality at the same concentration. oup.com Other analogs like methyl-2-chlorobenzoate showed higher mortality (53%), while methyl-3-methoxybenzoate showed no mortality in the same assay. oup.com However, in terms of repellency against bed bugs, methyl 3-methoxybenzoate, along with methyl 2-methoxybenzoate, exhibited the strongest and longest-lasting effects. nih.govresearchgate.net

Against the red imported fire ant, Solenopsis invicta, this compound was identified as one of the most potent fumigants among 15 tested benzoates, with a mean LC50 value of 0.62 µg/ml. oup.com This was comparable to methyl-3-methoxybenzoate and methyl benzoate. oup.com

A study on the topical toxicity of various benzoate analogs against adult Aedes aegypti mosquitoes found that compounds like butyl benzoate and n-pentyl benzoate were more toxic than methyl benzoate. semanticscholar.org While this compound was not explicitly included in the most effective compounds, this research highlights how structural modifications to the benzoate molecule can significantly impact its insecticidal potency. semanticscholar.org

**Table 1: Comparative Efficacy of this compound and Analogs against *Cimex lectularius***

Compound Assay Type Efficacy Source(s)
This compound Fumigation (24h) 37% mortality oup.com
Repellency (24h) Significant repellency mdpi.com
Methyl Benzoate Fumigation (24h) >90% mortality oup.com
Repellency Strong spatial repellency nih.govresearchgate.net
Methyl 2-Chlorobenzoate Fumigation (24h) 53% mortality oup.com
Methyl 3-Methoxybenzoate Fumigation (24h) 0% mortality oup.com
Repellency (7 days) Significant repellency nih.govresearchgate.netmdpi.com
Methyl 2-Methoxybenzoate Repellency (7 days) Significant repellency nih.govresearchgate.netmdpi.com

The evaluation of this compound has primarily occurred in controlled laboratory settings. Fumigation experiments against bed bugs were conducted in small, sealed Erlenmeyer flasks, which allowed for precise concentration control and mortality assessment. oup.com Repellency studies also utilized laboratory arenas where bed bug movement in response to the chemical could be tracked and quantified. nih.govresearchgate.net

While these laboratory assays are crucial for determining intrinsic activity, they may not fully predict performance in real-world scenarios. For instance, a study that tested methyl benzoate in a field-like assay using trash bags to fumigate items found it to be significantly less effective than a commercial product, suggesting that delivery and environmental factors play a critical role. oup.com Although this compound itself was not part of this specific field-like test, it highlights the challenges in translating laboratory findings to practical applications for benzoate compounds. oup.com

Broader Biological Activity of Methyl Benzoate as a Botanical Insecticide (contextual)

Methyl benzoate, the parent compound of this compound, is a naturally occurring plant volatile that has garnered significant attention as a promising botanical insecticide. mdpi.comresearchgate.net Its broad-spectrum activity and multiple modes of action provide a valuable context for understanding the potential of its analogs.

Methyl benzoate exhibits a versatile range of insecticidal actions. mdpi.comresearchgate.netencyclopedia.pubherts.ac.uk

Contact Toxicant: It can be lethal to insects upon direct contact. mdpi.com For example, it has shown high contact toxicity against aphids (Aphis gossypii) and the brown marmorated stink bug (Halyomorpha halys). mdpi.comgoogle.com

Fumigant: As a volatile compound, methyl benzoate is an effective fumigant against a wide array of pests, including stored product pests like the Indian meal moth (Plodia interpunctella) and urban pests like the common bed bug. mdpi.commdpi.com

Ovicidal: It can prevent insect eggs from hatching. mdpi.comgrafiati.com Studies have demonstrated its ovicidal effects against the eggs of pests like the diamondback moth (Plutella xylostella) and the tobacco hornworm (Manduca sexta). google.com

Oviposition Deterrent: It can prevent female insects from laying eggs on treated surfaces. mdpi.com This has been observed with the spotted wing drosophila (Drosophila suzukii) and the sweetpotato whitefly (Bemisia tabaci). google.comnih.gov

Repellent: Methyl benzoate can repel insects, deterring them from a treated area. mdpi.com This repellent activity has been documented against the sweetpotato whitefly. nih.govplos.org

Attractant: Interestingly, the odor of methyl benzoate can also act as an attractant for some insects. mdpi.comresearchgate.net

Table 2: Documented Modes of Action of Methyl Benzoate against Various Pests

Mode of Action Target Pest(s) Source(s)
Contact Toxicant Aphis gossypii, Halyomorpha halys mdpi.comgoogle.com
Fumigant Plodia interpunctella, Cimex lectularius mdpi.commdpi.com
Ovicidal Plutella xylostella, Manduca sexta google.com
Oviposition Deterrent Drosophila suzukii, Bemisia tabaci google.comnih.gov
Repellent Bemisia tabaci nih.govplos.org

A key advantage of botanical insecticides is their potential for reduced impact on non-target organisms compared to synthetic pesticides. researchgate.net Research into methyl benzoate suggests it has a favorable environmental profile. researchgate.net

Studies have shown that methyl benzoate exhibits low toxicity to some natural predators, such as the green lacewing (Chrysoperla carnea), and pollinators. mdpi.com For example, one study found it to have a low lethal dose for the bumblebee Bombus terrestris. researchgate.net

Regarding environmental safety, investigations into its effects on aquatic life and soil organisms have been conducted. Research indicates a high LC50 value for the earthworm Eisenia fetida, suggesting low toxicity. researchgate.net Similarly, its toxicity to zebrafish (Brachydanio rerio) was found to be relatively low. researchgate.net The accumulation of methyl benzoate in soil and earthworms appears to be limited. researchgate.net This suggests that it is a selective botanical pesticide that is relatively safe for the tested non-target animals and the environment. researchgate.net

Antimicrobial Activity of 3-Methylbenzoate Complexes

Complexes derived from 3-methylbenzoic acid have been a subject of investigation for their antimicrobial properties. Research indicates that the coordination of metal ions with 3-methylbenzoate ligands can enhance the biological activity compared to the free acid. ajol.inforesearchgate.net The mechanism for this enhanced activity is often attributed to chelation theory, which suggests that the coordination of a metal ion reduces the polarity of the metal and increases the lipophilicity of the complex, facilitating its penetration through the lipid membrane of microorganisms. nih.gov

Transition metal complexes of 3-methylbenzoate have demonstrated notable antibacterial activity. ajol.inforesearchgate.net Studies involving complexes with cobalt(II), nickel(II), zinc(II), and cadmium(II) coordinated with 3-methylbenzoate and hydrazine (B178648) have shown that these compounds possess greater antibacterial efficacy than 3-methylbenzoic acid alone. ajol.inforesearchgate.net Among these, the cadmium complex was reported to exhibit the most significant activity against the tested bacteria. ajol.inforesearchgate.net

Silver N-heterocyclic carbene (NHC) complexes that incorporate a this compound substituent have also been synthesized and evaluated for their antibacterial potential. nih.govnih.gov These silver complexes showed inhibitory effects on the growth of several bacterial strains, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. nih.gov The minimum inhibitory concentrations (MICs) for these complexes were found to be comparable to that of silver nitrate, a well-established antimicrobial agent. nih.gov Specifically, two new silver carbene complexes demonstrated MICs of 64.0 μg/mL and 59.0 μg/mL, indicating their effectiveness. nih.gov Research has also reported that methyl benzoate itself exhibits activity against bacteria such as Bacillus subtilis and Salmonella paratyphi. researchgate.net

Complex/CompoundBacterial StrainObserved ActivitySource
Cadmium-hydrazine-3-methylbenzoate complexGeneral BacteriaShowed more activity than other tested metal complexes (Co, Ni, Zn) ajol.info, researchgate.net
Silver NHC complex with methyl benzoate substituent (Compound 3)P. aeruginosa, S. aureus, E. coliMIC: 64.0 µg/mL nih.gov
Silver NHC complex with methyl benzoate substituent (Compound 6)P. aeruginosa, S. aureus, E. coliMIC: 59.0 µg/mL nih.gov
Methyl BenzoateS. aureus, E. coli, B. subtilis, S. paratyphiReported antimicrobial activity researchgate.net

The antifungal properties of 3-methylbenzoate complexes have also been explored. Similar to their antibacterial action, the metal complexes of 3-methylbenzoate are generally more potent antifungal agents than the uncomplexed acid. ajol.inforesearchgate.net The cadmium-hydrazine-3-methylbenzoate complex, in particular, was found to be the most effective against the fungal strains tested in one study. ajol.inforesearchgate.net

Methyl benzoate as a standalone compound has demonstrated activity against a range of fungal species, including Candida albicans, Aspergillus niger, and Aspergillus fumigatus. researchgate.net Furthermore, novel phenolic acid triazole derivatives, synthesized from precursors like methyl 4-(2-bromoethoxy)benzoate, have shown significant antifungal activity against various plant pathogenic fungi. mdpi.com For instance, one such derivative displayed an inhibitory rate of 76.1% against Fusarium moniliforme at a concentration of 200 μg/mL. mdpi.com

Complex/CompoundFungal StrainObserved ActivitySource
Cadmium-hydrazine-3-methylbenzoate complexGeneral FungiShowed more activity than other tested metal complexes (Co, Ni, Zn) ajol.info, researchgate.net
Methyl BenzoateCandida albicans, Aspergillus niger, Aspergillus fumigatusReported antimicrobial activity researchgate.net
Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoateFusarium moniliforme76.1% inhibition at 200 µg/mL mdpi.com
Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoateSphaeropsis sapinea75.4% inhibition at 200 µg/mL mdpi.com

Role as a Biochemical Reagent in Life Science Research

Derivatives of methyl benzoate serve as important biochemical reagents and intermediates in the synthesis of more complex molecules for life science research. medchemexpress.comglpbio.comchemsrc.com For example, Methyl 3-amino-4-methylbenzoate is utilized as a reagent in the synthesis of perfluoroalkylated indoles, which are valuable structures in drug development. chemicalbook.com This same compound has also been used to prepare 4-(pyrimidin-2-ylamino) benzamide (B126) derivatives, which have been designed as inhibitors of the hedgehog signaling pathway, a crucial pathway in developmental biology and cancer. chemicalbook.com Another related compound, Methyl 3-(chloromethyl)benzoate, functions as a key intermediate in organic synthesis, particularly in the creation of pharmaceutical compounds. These applications underscore the utility of the methyl benzoate framework in constructing specialized molecules for biological investigation.

Applications in Drug Discovery and Development (based on general methyl benzoate scaffolds)

The methyl benzoate scaffold is a recurring motif in medicinal chemistry, providing a versatile platform for drug discovery and development. Its structural and physicochemical properties can be readily modified to optimize interactions with biological targets.

The process of drug discovery often involves identifying and optimizing lead compounds that show promising biological activity. Methyl benzoate derivatives are frequently part of this process. Modern strategies like scaffold hopping, where the core structure of a known active molecule is replaced with a chemically different one while maintaining biological activity, can lead to novel compounds with improved properties. niper.gov.in The "magic methyl" effect, where the strategic addition of a methyl group can profoundly enhance a compound's pharmacodynamic or pharmacokinetic profile, is another key optimization technique relevant to this scaffold. nih.gov

Computational methods are also heavily employed. Machine learning algorithms, for instance, can screen large databases of compounds to identify potential candidates against specific protein targets, as was done to find potential RET protein inhibitors for non-small cell lung cancer. nih.gov Another strategy, the chemotype-assembly approach, deconstructs known active compounds into key substructures (chemotypes) and then reassembles them to design new molecules, a method that successfully identified novel anti-osteoporosis leads. acs.org

Understanding how a molecule interacts with its biological target is fundamental to rational drug design. Studies on methyl benzoate derivatives have provided insights into these interactions. For instance, research on the binding of two methyl benzoate derivatives with bovine serum albumin (BSA), a model transport protein, revealed that the interaction is primarily driven by hydrogen bonding. mdpi.com The study used spectroscopic techniques to determine binding constants on the order of 10⁴ M⁻¹, indicating stable complex formation. mdpi.com

Molecular docking simulations are another powerful tool. Such studies have been used to elucidate the interactions between methyl 4-amino benzoate derivatives and enzymes like G6PD and 6PGD, which are targets in cancer therapy. researchgate.net These analyses can predict binding energies and identify key amino acid residues within the target's binding site that interact with the ligand, guiding further optimization of the compound's structure to enhance binding affinity and selectivity. researchgate.net

Methyl Benzoate DerivativeBiological TargetKey Interaction FindingsSource
Methyl o-methoxy p-methylaminobenzoateBovine Serum Albumin (BSA)Forms a stable 1:1 complex; binding constant in the order of 10⁴ M⁻¹; interaction dominated by hydrogen bonding. mdpi.com
Methyl o-hydroxy p-methylaminobenzoateBovine Serum Albumin (BSA)Forms a stable 1:1 complex; binding constant in the order of 10⁴ M⁻¹; interaction dominated by hydrogen bonding. mdpi.com
Methyl 4-amino benzoate derivativeshG6PD and h6PGD enzymesMolecular docking showed binding energies of -6.71 and -7.61 kcal/mol for the most effective inhibitors against hG6PD and h6PGD, respectively. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanisms (e.g., Aminolysis of Methyl Benzoate)

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reaction mechanisms, including transition states, energy barriers, and reaction pathways. While specific studies on methyl 3-methylbenzoate (B1238549) are not prevalent, extensive research on the parent compound, methyl benzoate (B1203000), provides a strong model for understanding its reactivity.

Detailed computational studies on the aminolysis of methyl benzoate (its reaction with ammonia) have been conducted using density functional theory (DFT) and ab initio methods. acs.org These calculations explored potential mechanistic pathways, primarily focusing on concerted versus stepwise mechanisms. acs.org The theoretical results indicate that both a concerted pathway and a neutral stepwise pathway have comparable activation energies. acs.org

Table 1: Theoretical Findings for the Aminolysis of Methyl Benzoate

Computational Method Finding Implication Citation
Density Functional Theory (DFT) / Ab initio Examined concerted and neutral stepwise mechanisms for the reaction of methyl benzoate with ammonia (B1221849). Revealed two plausible pathways with similar activation energies. acs.org
DFT / Ab initio Investigated general base catalysis by a second ammonia molecule. The catalyzed pathway has a significantly lower activation energy, indicating it is the most favorable route. acs.org
Analysis of Transition States The catalytic ammonia molecule facilitates proton transfer. Explains the mechanism by which the catalyst lowers the reaction's energy barrier. acs.org

Molecular Modeling for Biological Activity Prediction (e.g., Molecular Docking)

Molecular modeling encompasses a range of computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. This is a cornerstone of modern drug discovery and is applicable to derivatives of methyl 3-methylbenzoate.

Molecular docking is a primary technique used in this area. For instance, studies on related compounds like methyl 3-(cyanomethyl)benzoate utilize programs such as AutoDock Vina to simulate the binding of the molecule into the active site of an enzyme. These simulations help predict the binding affinity and orientation of the ligand, providing insights into its potential biological activity. Such studies are often complemented by Molecular Dynamics (MD) simulations, which model the dynamic behavior of the ligand-protein complex over time.

Experimental and computational studies on the interaction between methyl benzoate derivatives and transport proteins, like bovine serum albumin (BSA), further illuminate these processes. mdpi.com Research has shown that certain derivatives form stable 1:1 complexes with BSA. mdpi.com Spectroscopic and thermodynamic analyses determined from these studies can reveal the nature of the interaction. For example, thermodynamic parameters can confirm the predominance of hydrogen bonding in the binding phenomenon. mdpi.com

Table 2: Molecular Interaction Parameters for Methyl Benzoate Derivatives with Bovine Serum Albumin (BSA)

Parameter Value Significance Citation
Stoichiometry 1:1 Indicates the formation of a well-defined complex between the derivative and the protein. mdpi.com
Binding Constants (K) In the order of 10⁴ M⁻¹ Suggests a stable and strong binding interaction. mdpi.com
Thermodynamic Parameters (ΔH, ΔS, ΔG) Sign and magnitude indicate specific forces. Used to confirm that hydrogen bonding and van der Waals forces are the primary drivers of the binding event. mdpi.com
Quenching Mechanism Static Shows that complex formation, rather than collisional deactivation, is responsible for the observed fluorescence quenching of BSA. mdpi.com

Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effects. By making systematic chemical modifications, researchers can build models that predict the activity of new compounds. For this compound, the substitution pattern on the aromatic ring is a critical determinant of its properties.

The meta-positioning (position 3) of the methyl group in this compound creates a distinct three-dimensional shape and electronic distribution compared to its ortho- and para-isomers. vulcanchem.com This structural difference is fundamental in SAR studies, as it directly influences how the molecule fits into a binding pocket and interacts with a biological target. vulcanchem.com

SAR studies on related substituted benzoates provide clear examples of this principle. In the development of citalopram (B1669093) analogs, for instance, the position of a bromine substituent on the ring was found to be critical for enhancing serotonin (B10506) reuptake inhibition. Similarly, in studies of inhibitors for the enzyme CD73, modifying substituents on a related 3-methylcytidine (B1283190) scaffold led to a 20-fold change in inhibitory potency (Ki), demonstrating a clear SAR. nih.gov These studies often lead to the development of Quantitative Structure-Activity Relationship (QSAR) models, which use computational methods to correlate physicochemical properties of substituents with biological activity.

Table 3: Illustrative SAR Principles for Benzoate Derivatives

Structural Modification Example Compound Class Observed Effect Principle Illustrated Citation
Change of Substituent Position 2,5-dimethylphenyl vs. 2-methyl or 3-methylphenyl analogs Inactivity of des-methyl compounds suggested a bis-substituted phenyl was necessary for activity. Specific substitution patterns are required for biological function. nih.gov
Halogen Substitution Introduction of a para-iodo group on an N4-benzyloxy substituent of a 3-methylcytidine derivative. Resulted in a Kᵢ value of 0.436 nM, a significant increase in potency. Specific substituents can dramatically enhance binding affinity to a target enzyme. nih.gov
Alteration of Functional Groups Comparison of a methyl ester derivative to its corresponding carboxylic acid. The neutral methyl ester was preferred over the charged carboxylate for potency, though the carboxylate was still active. The electronic nature (neutral vs. charged) of a substituent group impacts biological activity. nih.gov

Analytical Research Applications

Extraction and Preconcentration Techniques for Trace Analysis

The accurate analysis of trace levels of compounds requires efficient extraction and preconcentration from the sample matrix. Methyl benzoate (B1203000) is involved in modern, miniaturized sample preparation techniques.

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation method valued for its simplicity, speed, and low solvent consumption. researchgate.net In this context, methyl benzoate has been utilized as a non-halogenated extraction solvent, which is noteworthy due to its density being greater than water. chemfaces.comrsc.orgresearchgate.net

Specifically, DLLME methods using methyl benzoate as the extraction solvent have been developed for the preconcentration of other analytes. For example, it has been successfully used to preconcentrate copper (Cu(II)) from water samples with a detection limit as low as 2.3 ng L⁻¹. chemfaces.comrsc.orgresearchgate.net Another application involves a vortex-assisted DLLME method using methyl benzoate to extract and preconcentrate benzimidazole (B57391) fungicides from environmental water samples prior to analysis by high-performance liquid chromatography. researchgate.netnih.gov This approach achieved preconcentration factors of 14.5 to 39.0 for the target fungicides. nih.gov

Solid Phase Microextraction (SPME) is a solvent-free, "green" extraction technique widely used for sample preparation, especially for volatile and semi-volatile compounds. researchgate.netnih.gov It is frequently coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of methyl benzoate. nih.govnih.gov

SPME has been the primary technique for extracting methyl benzoate from various environmental samples to assess mold growth. researchgate.netamericanlaboratory.com The method involves exposing a fused-silica fiber coated with a stationary phase to the sample, where the analyte is extracted directly onto the fiber. researchgate.net Optimized SPME-GC/MS methods demonstrate excellent performance, with low detection limits (as low as 1.5 ppb) and good linearity over a wide concentration range. nih.gov This technique has been successfully applied to analyze both solid samples (e.g., building materials) and air grab samples for methyl benzoate. researchgate.net Research also shows that SPME is more sensitive than other microextraction techniques like µMSPD for detecting compounds such as benzyl (B1604629) benzoate in complex matrices. nih.gov

Table 2: Performance of Extraction Techniques for Methyl Benzoate Analysis
TechniqueRole of Methyl BenzoateAnalyte(s)Key FindingsReference
DLLMEExtraction SolventCopper (II)Achieved a detection limit of 2.3 ng L⁻¹. researchgate.net
Vortex-Assisted DLLMEExtraction SolventBenzimidazole FungicidesPreconcentration factors of 14.5-39.0. nih.gov
SPME-GC/MSAnalyteMethyl BenzoateLOD of 1.5 ppb; demonstrated excellent linearity (>0.999). nih.gov
SPME-GC/MSAnalyteMethyl BenzoateLOD of 3 ppb; used to correlate emission with fungal biomass. nih.gov

Application as an Analytical Reference Standard

In analytical chemistry, reference standards are materials of high purity and well-characterized properties used for calibration and quality control. Methyl benzoate is available as a certified analytical standard. sigmaaldrich.comsigmaaldrich.com It is used for the calibration of analytical instruments and for the validation of analytical methods. lgcstandards.com

Its applications as a reference standard include the quantification of the analyte in various matrices, such as in Rosa hybrida, using GC-MS. sigmaaldrich.com Furthermore, it has been used as an internal standard in gas chromatography methods. An internal standard is a known amount of a compound, different from the analyte, added to a sample to correct for variations during analysis. For instance, methyl benzoate has been used as an internal standard for quantifying α-monobenzoate glycerol (B35011) in methanolic solutions. nih.gov In a separate application, the related compound methyl 3-methylbenzoate (B1238549) (also known as methyl-m-toluate) is used as an internal standard for the analysis of valproic acid in serum. chemicalbook.com

Environmental and Sustainability Research Considerations

Biodegradation and Environmental Fate Studies

The environmental fate of a chemical compound is determined by its persistence, mobility, and transformation in soil, water, and air. For methyl 3-methylbenzoate (B1238549) and related compounds, research has focused on their biodegradability and behavior in various environmental compartments.

Detailed studies have been conducted on the anaerobic degradation of 3-methylbenzoate, the carboxylate precursor to methyl 3-methylbenzoate. The β-proteobacterium Azoarcus sp. CIB is capable of degrading 3-methylbenzoate. researchgate.net This bacterium possesses a specific gene cluster (mbd) that encodes the enzymes for this anaerobic degradation pathway. researchgate.net The process is initiated by a CoA ligase that activates 3-methylbenzoate to 3-methylbenzoyl-CoA, which then enters a central catabolic pathway. The expression of these genes is controlled by a specific transcriptional regulator, MbdR, ensuring the pathway is only activated in the presence of the target compound. This microbial degradation pathway is a key mechanism for the removal of 3-methylbenzoate from anaerobic environments.

While specific biodegradation data for the ester, this compound, is limited, information on the parent compound, methyl benzoate (B1203000), provides valuable insight. Methyl benzoate is considered to be readily biodegradable. scbt.com In a Modified Sturm test using activated sewage sludge, methyl benzoate achieved 62% biodegradation over 29 days, indicating that this is a significant environmental fate process. nih.gov Another study confirmed its ready biodegradability, showing a 10% carbon dioxide generation in just two days. chemos.de Given that the hydrolysis of esters like this compound yields the corresponding acid (3-methylbenzoic acid) and alcohol (methanol), the known biodegradability of these components supports the likelihood of its environmental breakdown. scbt.com

The physical properties of these compounds also influence their environmental distribution. The m-isomer of a related herbicide, imazamethabenz-methyl (a mixture of methyl p-toluate (B1214165) and m-toluate isomers), has a water solubility of 1370 ppm. epa.gov Based on data for methyl benzoate, the compound is not expected to strongly adsorb to suspended solids and sediment. nih.gov However, it may have the potential to leach and contaminate groundwater. epa.gov

Ecotoxicological Assessments and Non-Target Impact

Ecotoxicological studies assess the potential harm a chemical may pose to organisms other than its intended target. Research into this compound and its analogs has explored their effects on various species.

This compound has been identified as a potent fumigant against the red imported fire ant, Solenopsis invicta. researchgate.net In a comparative study, it was among the most effective fumigants tested, demonstrating significant toxicity to this pest species. researchgate.net The presence of a methyl group at the meta position did not significantly alter its fumigation toxicity compared to the parent methyl benzoate. researchgate.net

CompoundMean LC50 (µg/ml air)Reference
Methyl 3-methoxybenzoate0.61 researchgate.net
This compound0.62 researchgate.net
Methyl benzoate0.75 researchgate.net

While specific aquatic toxicity data for this compound is scarce, data for the broader category of benzoate esters indicate a low to moderate toxicity profile. scbt.com Benzoate esters generally exhibit 96-hour LC50 values above 10 mg/L for fish. scbt.com For the parent compound methyl benzoate, a 96-hour semi-static LC50 for the zebrafish (Danio rerio) was reported as 23 mg/L. fishersci.com This suggests a lower acute toxicity to fish compared to other ester types like benzyl (B1604629) and salicylate (B1505791) esters. scbt.com

The impact of more complex molecules containing the methyl toluate moiety, such as the herbicide triflusulfuron-methyl (B1682544), has also been evaluated. These assessments concluded that triflusulfuron-methyl is unlikely to affect non-target organisms like birds, mammals, aquatic invertebrates, and fish when used as directed. publications.gc.ca However, as a herbicide, it is phytotoxic, and risks to non-target terrestrial and aquatic plants were identified, necessitating mitigation measures like buffer zones. publications.gc.ca Similarly, the herbicide mesosulfuron-methyl (B1676312) was found to pose a risk to non-target terrestrial plants but not to earthworms, bees, birds, small mammals, or most aquatic life. publications.gc.ca It is important to note that the toxicity of these complex herbicides is not directly equivalent to that of the simpler this compound molecule.

Green Chemistry Principles in Synthetic Route Design

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Research has explored more sustainable methods for synthesizing and utilizing compounds like this compound.

One area of focus is the development of environmentally friendly nitration processes. The nitration of this compound is a key step in producing intermediates like 5-methyl-2-nitrobenzoic acid. researchgate.net A greener method has been developed using a mixture of nitric acid (HNO₃) and acetic anhydride (B1165640) (Ac₂O). researchgate.netresearchgate.net This approach avoids the use of traditional, more hazardous nitrating agents like concentrated sulfuric acid, offering high selectivity and easier reaction control. researchgate.netsavemyexams.com

ParameterConditionReference
Nitrating AgentFuming Nitric Acid / Acetic Anhydride researchgate.net
SubstrateThis compound researchgate.net
AdvantageAvoids use of sulfuric acid, high selectivity researchgate.net

Another green chemistry principle is the use of efficient catalytic processes. The synthesis of methyl benzoate compounds via the esterification of benzoic acids with methanol (B129727) is traditionally catalyzed by strong liquid acids. mdpi.com Recent research has focused on using solid acid catalysts, such as titanium-zirconium solid acids, which can be easily recovered and reused, minimizing waste. mdpi.com These catalysts have shown high activity in producing various methyl benzoate derivatives. mdpi.com Furthermore, the direct hydrogenation of methyl benzoate to produce benzaldehyde (B42025) is considered a greener, more atom-economical route than traditional methods involving benzyl chloride. rsc.org

The direct amidation of esters, including this compound, represents another important transformation. researchgate.net Developing these reactions to proceed under solvent-free conditions is a key goal of green chemistry, as it minimizes the use of volatile organic solvents. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Methyl 3-Methylbenzoate (B1238549) and Analogs

The future of synthesizing methyl 3-methylbenzoate and its derivatives lies in the development of more efficient, selective, and environmentally benign methods. Traditional esterification, while effective, often relies on harsh acid catalysts that generate significant waste.

Future research is trending towards heterogeneous catalysis. The use of recoverable solid acid catalysts, such as those based on zirconium and titanium, has shown promise for the synthesis of various methyl benzoates. mdpi.comresearchgate.net A key research direction will be the specific adaptation and optimization of these catalyst systems for the esterification of 3-methylbenzoic acid. The goal is to develop robust, reusable catalysts that offer high yields and purity while minimizing downstream processing and environmental impact. mdpi.com

Furthermore, there is a growing interest in the regioselective functionalization of the this compound backbone to create novel analogs with tailored properties. For instance, research into the nitration of this compound using greener nitrating systems like HNO₃/Ac₂O highlights a move away from traditional, more hazardous reagents like concentrated sulfuric acid. researchgate.net Investigations into reaction conditions for such derivatizations aim to maximize conversion and selectivity, opening pathways to new chemical intermediates. researchgate.net

Table 1: Investigated Parameters for the Nitration of this compound

Parameter InvestigatedReagents/Conditions VariedPurposeReference
Amount of Fuming Nitric AcidVaried volume of fuming nitric acid with constant acetic anhydride (B1165640) and substrateTo optimize conversion and selectivity researchgate.net
Amount of Acetic AnhydrideVaried volume of acetic anhydride with constant fuming nitric acid and substrateTo study the effect on reaction efficiency researchgate.net
Volume Ratio of ReagentsVaried ratio of fuming nitric acid to acetic anhydrideTo determine the optimal nitrating mixture composition researchgate.net
Preparation TimeVaried time for preparing the nitrating reagents before additionTo assess the impact on conversion and selectivity researchgate.net

Deeper Mechanistic Understanding of Biological Interactions

The biological activities of this compound are largely unexplored, presenting a significant opportunity for future research. While the parent compound, methyl benzoate (B1203000), is known for its insecticidal and repellent properties, it is unknown if the addition of a methyl group at the meta position preserves, alters, or diminishes these effects. herts.ac.ukmdpi.com Future investigations should systematically screen this compound against a range of agricultural and household pests to determine its potential as a biorational pesticide.

Beyond insecticidal action, understanding the metabolic fate of this compound is crucial. The conjugate base of its parent acid, m-toluate, has been identified as a human xenobiotic metabolite, suggesting that pathways for its biological processing exist. nih.gov Future research should focus on identifying the specific enzymes and metabolic pathways involved in the biotransformation of this compound in various organisms, including mammals and microbes. This will be essential for evaluating its potential applications and environmental impact.

Development of Advanced Analytical Techniques for Specific Applications

Currently, this compound serves as an internal standard in routine analytical methods, such as the use of gas chromatography with flame ionization detection (GC-FID) for quantifying therapeutic drugs like valproic acid in serum. chemicalbook.comfishersci.ca While standard spectral data from GC-MS, NMR, and IR are available for characterization, future research should focus on developing advanced analytical techniques for more demanding applications. nih.gov

There is a need to develop and validate highly sensitive and selective methods for detecting trace levels of this compound in complex matrices, such as environmental water, soil, or biological tissues. This could involve techniques like dispersive liquid-liquid microextraction (DLLME), a method where the related methyl benzoate has been used as a non-halogenated extraction solvent, coupled with sensitive instrumentation like electrothermal atomic absorption spectrometry for certain analytes. rsc.org Additionally, exploring derivatization strategies to enhance ionization efficiency for analysis by liquid chromatography-mass spectrometry (LC-MS) could enable ultra-trace quantification, which is vital for environmental monitoring and metabolism studies. rsc.org

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research on this compound. While specific computational studies on this isomer are scarce, research on the parent methyl benzoate has utilized density functional theory (DFT) to examine reaction mechanisms, such as aminolysis. nih.gov

Future work should apply similar computational tools to this compound. Quantum chemical methods can be employed to:

Predict the outcomes of novel synthetic reactions and identify the most energetically favorable pathways.

Calculate spectroscopic properties (e.g., NMR, IR spectra) to aid in experimental characterization. nih.gov

Model potential interactions with biological targets, such as insect olfactory receptors or metabolic enzymes, to guide functional studies.

Determine thermochemical properties, like enthalpies of formation, which are crucial for understanding the compound's stability and reactivity. nih.gov

These in silico predictions can streamline experimental efforts by prioritizing promising synthetic routes and biological hypotheses, thereby reducing costs and accelerating the pace of discovery.

Sustainable Production and Environmental Remediation Strategies related to this compound

Developing sustainable practices for the entire lifecycle of this compound is a critical future objective. On the production side, this involves moving towards greener synthesis, as exemplified by the use of less hazardous reagents and the development of recyclable solid acid catalysts. mdpi.comresearchgate.net A future goal would be to develop production routes from bio-based feedstocks, potentially utilizing lignocellulosic biomass to derive the necessary chemical precursors, thereby reducing reliance on fossil fuels. chimia.ch

Regarding its environmental impact, the fate of this compound needs thorough investigation. Studies on the parent methyl benzoate show that biodegradation is a key process for its removal from soil and water. evergreensinochem.com Research has also shown that certain bacterial cultures can utilize 3-methylbenzoate (m-toluate) as a growth substrate, indicating that microbial pathways for degrading this structural motif exist. oup.com Future research should focus on isolating and characterizing specific microbial strains or enzymes capable of efficiently degrading this compound. This knowledge could be applied to develop bioremediation strategies, such as biopiles or bio-reactors, for treating contaminated soil or water, ensuring that any environmental release of the compound can be effectively managed. evergreensinochem.com

Q & A

Basic: What spectroscopic methods are recommended for characterizing Methyl 3-methylbenzoate, and how can key spectral peaks be interpreted?

Answer:
this compound can be characterized using 1H NMR, 13C NMR, and IR spectroscopy . Key spectral features include:

  • 1H NMR : A singlet at ~3.9 ppm (methyl ester group), aromatic protons in the 7.2–8.0 ppm range (substituted benzene ring), and a methyl group on the benzene ring at ~2.4 ppm.
  • IR : Strong ester C=O stretch at ~1720 cm⁻¹ and aromatic C-H stretches near 3050 cm⁻¹.
    Cross-referencing with databases like NIST Chemistry WebBook (for analogous compounds) ensures accurate peak assignment .

Basic: How can researchers verify the purity of this compound experimentally?

Answer:
Purity can be assessed via:

  • Gas Chromatography (GC) : A single peak with retention time matching a certified standard indicates high purity.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns (C18) with UV detection at 254 nm are effective.
  • Melting Point Analysis : Compare observed values (literature range: 12–14°C) to published data .

Advanced: What synthetic challenges arise when preparing this compound metal complexes, and how do reaction conditions influence coordination geometry?

Answer:
Key challenges include:

  • pH Sensitivity : Optimal coordination occurs at pH 5–6, as seen in Co(II) and Zn(II) complexes synthesized with hydrazine hydrate .
  • Solvent Choice : Polar solvents (e.g., ethanol) favor monodentate ester coordination, while non-polar solvents may promote bridging modes.
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals dehydration steps and metal-ligand stability up to 200°C .

Advanced: How should discrepancies in CAS registry numbers for this compound be resolved during literature reviews?

Answer:
Discrepancies arise due to isomerism or structural variations in derivatives. For example:

SourceCAS NumberCompound NameNotes
Triflusulfuron-methyl derivative 126535-15-7Contains 3-methylbenzoate moietyAgrochemical derivative
Benzoic acid derivatives 25567-11-7Methyl ester isomerRequires NMR for confirmation
Direct reference 99-36-5This compoundOrtho/meta/para isomer clarity

Always cross-validate using IUPAC nomenclature and spectral data to avoid misidentification .

Advanced: What methodological strategies optimize the esterification of 3-methylbenzoic acid to this compound?

Answer:
High yields (>90%) are achieved via:

  • Acid-Catalyzed Esterification : Use H₂SO₄ (catalytic) in methanol under reflux (65°C, 6–8 hours).
  • Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes with comparable yields.
  • Work-Up : Neutralize with NaHCO₃, extract with dichloromethane, and purify via distillation (bp ~230°C) .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • Engineering Controls : Use fume hoods to limit inhalation exposure.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
    Refer to SDS guidelines for analogous esters (e.g., Ethyl 3-methylbenzoate) for emergency measures .

Advanced: How can this compound serve as a precursor in pharmaceutical synthesis?

Answer:
It is a key intermediate in:

  • Herbicides : Triflusulfuron-methyl derivatives incorporate the ester moiety for bioactivity .
  • Antimicrobial Agents : Coordination with transition metals enhances activity against Gram-positive bacteria .
  • Triazine-Based Drugs : Functionalization at the 3-position enables coupling with heterocycles (e.g., triazines) .

Advanced: How should researchers address contradictions in reported physical properties (e.g., solubility) of this compound?

Answer:
Contradictions often stem from measurement conditions (temperature, solvent purity). Mitigation strategies include:

  • Reproducibility Tests : Repeat experiments using standardized solvents (e.g., USP-grade ethanol).
  • Meta-Analysis : Compare data from peer-reviewed journals over commercial databases.
  • Computational Modeling : Use COSMO-RS to predict solubility parameters under varied conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.